3-[(Tert-butylamino)methyl]phenol
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Overview
Description
3-[(Tert-butylamino)methyl]phenol is an organic compound with the molecular formula C11H17NO. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The tert-butylamino group attached to the phenol ring makes this compound unique and interesting for various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butylamino)methyl]phenol typically involves the reaction of phenol with tert-butylamine in the presence of a suitable catalyst. One common method is the nucleophilic aromatic substitution reaction, where the phenol reacts with tert-butylamine under basic conditions to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated and nitrated phenols.
Scientific Research Applications
3-[(Tert-butylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Tert-butylamino)methyl]phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the tert-butylamino group can interact with enzymes and receptors. These interactions can modulate biochemical pathways and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
3-tert-Butylphenol: Lacks the amino group, making it less reactive in certain biological contexts.
4-tert-Butylphenol: Similar structure but different position of the tert-butyl group, leading to different reactivity and properties.
Uniqueness
3-[(Tert-butylamino)methyl]phenol is unique due to the presence of both the tert-butylamino and hydroxyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-[(tert-butylamino)methyl]phenol |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)12-8-9-5-4-6-10(13)7-9/h4-7,12-13H,8H2,1-3H3 |
InChI Key |
FYUNKLZWTOEWGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC(=CC=C1)O |
Origin of Product |
United States |
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